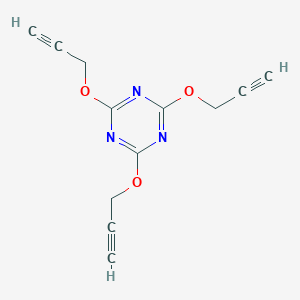

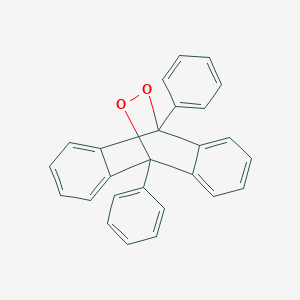

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine

Vue d'ensemble

Description

The compound 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific derivatives and related compounds discussed in the provided papers involve various substitutions on the triazine ring, which significantly alter the chemical and physical properties of the molecules for different applications, such as in the synthesis of polymers, as reagents in chlorination and oxidation reactions, and in the creation of materials for nonlinear optics .

Synthesis Analysis

The synthesis of derivatives of 1,3,5-triazine typically involves nucleophilic substitution reactions, where different nucleophiles replace the chlorine atoms in cyanuric chloride. For example, the synthesis of 2,4,6-tris(4-nitrophenoxy)-1,3,5-triazine is achieved by reacting cyanuric chloride with p-nitrophenol . Another derivative, 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine, is synthesized in two steps using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . These methods demonstrate the versatility of 1,3,5-triazine chemistry and the ability to introduce a variety of functional groups onto the triazine core.

Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also used to determine the crystal structures of some derivatives, providing insights into their three-dimensional arrangements and intermolecular interactions . The presence of substituents on the triazine ring influences the electronic properties and the potential for forming hydrogen bonds and other non-covalent interactions, which are crucial for the material's properties and applications.

Chemical Reactions Analysis

1,3,5-Triazine derivatives participate in a range of chemical reactions. For instance, the compound 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine is used for chlorination reactions and oxidative synthesis of heterocycles like oxadiazoles and thiadiazoles . The reactivity of these derivatives is influenced by the electronic properties of the substituents, which can activate or deactivate the triazine ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives are diverse and depend on the nature of the substituents. These properties include thermal stability, optical and electrochemical characteristics, and solubility. For example, hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The electron affinities and ionization potentials of these compounds are determined by cyclic voltammetry and are critical for their applications in electronic materials . Additionally, the crystal structures of some derivatives reveal the presence of hydrogen bonding and π-π interactions, which are important for the packing and stability of the materials .

Applications De Recherche Scientifique

Synthesis and Characterization

- Microwave-Assisted Synthesis : 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is utilized in click reactions to synthesize tripodal compounds and dendrimer cores. Its reaction with benzyl azide under microwave irradiation forms compounds with good yields in a short time (Seijas et al., 2014).

- Dendrimeric Ligand Synthesis : This compound is involved in the synthesis of dendrimeric ligands and their Fe(III) and Cr(III) complexes, characterized by spectroscopy and thermal analyses, with potential applications in material sciences (Uysal & Koç, 2010).

Chemistry and Material Science

- Recyclable Hypervalent Iodine(III) Reagent : It serves as a recyclable reagent for chlorination and oxidation reactions in organic chemistry, facilitating the synthesis of oxadiazoles and thiadiazoles (Thorat et al., 2013).

- Organic Corrosion Inhibitors : Triazine derivatives synthesized from this compound act as corrosion inhibitors for steel in acidic solutions, offering up to 98% corrosion protection (El‐Faham et al., 2016).

Bioactive Compounds and Cytotoxicity

- Tumor-Inhibitory Analogs : It forms the basis for synthesizing analogs with potential antitumor activity, as seen in the synthesis of trimelamol analogs showing cytotoxicity toward various tumor cell lines (Jarman et al., 1993).

- Bioactive Triazine Synthesis : The compound is central to generating bioactive 2,4,6-trisubstituted 1,3,5-triazines, which serve as chemical probes for diverse protein families (Banerjee et al., 2013).

Electrochemistry and Electrochromic Applications

- Electrochromic Devices : The compound's derivatives are used in synthesizing electrochromic devices, displaying color changes under electrical influence, applicable in display technologies (Ak et al., 2006).

Crystal Structures and Materials Engineering

- Host Frameworks and Crystal Engineering : It's used in creating hexagonal open frameworks in crystal engineering, showing potential for guest inclusion and materials design (Saha et al., 2005).

Energetic Materials and Polymer Synthesis

- High-Density Energetic Materials : 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine derivatives exhibit properties suitable for creating high-density, insensitive energetic materials (Gidaspov et al., 2016).

- Hyperbranched Polymers : It's a key component in synthesizing hyperbranched polymers, demonstrating a high degree of branching, useful in various polymer applications (Malkov et al., 2010).

Mécanisme D'action

Target of Action

It is used for chemical probe synthesis . This suggests that it could potentially interact with a variety of biological targets, depending on the specific ligand or pharmacophore it is appended to.

Mode of Action

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This suggests that the compound could potentially alter the function of its target upon activation by UV light.

Biochemical Pathways

Given its potential for uv light-induced covalent modification of biological targets , it could potentially affect a wide range of biochemical pathways, depending on the specific target it is designed to interact with.

Result of Action

The molecular and cellular effects of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine’s action would depend on the specific biological target it is designed to interact with. Given its potential for UV light-induced covalent modification of biological targets , it could potentially alter the function of its target, leading to changes at the molecular and cellular level.

Action Environment

Environmental factors such as temperature, pH, and light conditions could potentially influence the action, efficacy, and stability of 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine. For instance, as the compound’s action involves UV light-induced covalent modification , the presence and intensity of UV light would be a crucial factor in its mechanism of action.

Propriétés

IUPAC Name |

2,4,6-tris(prop-2-ynoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFJNVUYUQQIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=NC(=NC(=N1)OCC#C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385176 | |

| Record name | STK047125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine | |

CAS RN |

15911-93-0 | |

| Record name | STK047125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine useful in organic synthesis?

A1: 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine is a versatile building block in organic synthesis due to its three propargyl groups. These groups readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular type of click chemistry. [] This allows for the efficient and modular synthesis of tripodal compounds and dendrimer cores. []

Q2: Can you describe the synthesis of a specific compound using 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine as highlighted in the research?

A2: The research demonstrates the synthesis of 2,4,6-tris((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-1,3,5-triazine. [] This involves a click reaction between 2,4,6-Tris(prop-2-yn-1-yloxy)-1,3,5-triazine and benzyl azide under microwave irradiation. [] The reaction proceeds rapidly (within 1 minute) and with good yields, highlighting the efficiency of this approach. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)

![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)

![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)